CTB probe-1

Fluorescence imaging Lysosomal protease detection Cathepsin B activity assay

CTB probe-1 is a morpholine-guided, lysosome-targeting fluorogenic probe that specifically reports on cathepsin B (CTB) activity in acidic vesicles (pH 4.5–6.0). Unlike generic Z-Arg-Arg-AMC (Km ≈ 150 µM), it delivers a 73-fold fluorescence turn-on with Km = 15.2 µM, enabling sensitive detection at 10× lower substrate concentrations. Its 12:1 selectivity for CTB over cathepsin L eliminates false positives in complex biological matrices. Validated for live-cell imaging in HeLa and MCF-7 cancer models (Pearson correlation 0.82 with LysoTracker Red). Essential for high-content screening, tumor invasion, and lysosomal storage disease research requiring compartment‑specific protease readout.

Molecular Formula C46H60N10O8S2
Molecular Weight 945.2 g/mol
Cat. No. B12374437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTB probe-1
Molecular FormulaC46H60N10O8S2
Molecular Weight945.2 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC6=CC=CC=C6
InChIInChI=1S/C46H60N10O8S2/c47-19-6-4-11-36(52-42(59)37(12-5-7-20-48)55-46(61)64-28-31-9-2-1-3-10-31)41(58)50-33-15-13-32(14-16-33)29-63-45(60)51-34-17-18-35-39(27-34)66-44(53-35)43-54-38(30-65-43)40(57)49-21-8-22-56-23-25-62-26-24-56/h1-3,9-10,13-18,27,36-38H,4-8,11-12,19-26,28-30,47-48H2,(H,49,57)(H,50,58)(H,51,60)(H,52,59)(H,55,61)/t36-,37-,38-/m0/s1
InChIKeyZAAZGBJFGYJXTG-QXUSSCGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTB probe-1: Lysosome-Targeting Fluorogenic Probe for Cathepsin B Imaging


CTB probe-1 (Probe 1, CAS 2077078-94-3) is a small-molecule lysosome-targeting fluorogenic probe designed for fluorescence imaging of cathepsin B (CTB) activity in living cells [1]. This probe integrates a CTB-recognitive peptide substrate (Cbz-Lys-Lys-p-aminobenzyl alcohol, Cbz-Lys-Lys-PABA) with a morpholine lysosome-locating group, enabling specific activation by lysosomal CTB under acidic conditions (pH 4.5–6.0) [2]. Upon enzymatic cleavage, CTB probe-1 generates a pronounced fluorescence turn-on signal, allowing sensitive detection and spatial localization of CTB activity within the lysosomal compartment of cancer cells .

CTB probe-1: Why Generic Cathepsin B Substrates Cannot Be Substituted for Lysosome-Specific Imaging


Generic cathepsin B substrates, such as the widely used Z-Arg-Arg-AMC, lack an intrinsic lysosome-targeting mechanism and therefore report on total cellular CTB activity without providing spatial resolution of the lysosomal subpopulation [1]. In contrast, CTB probe-1 incorporates a morpholine moiety that actively directs the probe to acidic lysosomes, enabling compartment-specific activation and imaging [2]. Furthermore, achieving selectivity for cathepsin B over other cysteine cathepsins (e.g., cathepsins L, S, K) remains a significant challenge due to overlapping substrate preferences and binding site homology within this protease family [3]; the Cbz-Lys-Lys-PABA recognition element in CTB probe-1 confers enhanced specificity that generic commercial substrates do not provide.

CTB probe-1 Product-Specific Quantitative Evidence: Head-to-Head Performance Data vs. Comparator Substrates


Fluorescence Turn-On Enhancement: CTB probe-1 Delivers 73-Fold Signal Increase in Acidic Lysosomal Conditions

CTB probe-1 achieves a 73-fold fluorescence enhancement upon activation by cathepsin B under acidic lysosomal conditions (pH 4.5–6.0), which represents the physiologically relevant environment for lysosomal CTB activity [1]. This turn-on ratio is substantially higher than that typically observed with non-lysosome-targeted CTB substrates, where signal enhancement is often attenuated due to lack of lysosomal accumulation and the neutral pH of the cytoplasm.

Fluorescence imaging Lysosomal protease detection Cathepsin B activity assay

Kinetic Efficiency: CTB probe-1 Exhibits Favorable Km and kcat/Km Parameters for Lysosomal CTB Detection

CTB probe-1 displays a Michaelis constant (Km) of 15.2 ± 1.8 μM and a catalytic efficiency (kcat/Km) of 2.8 × 10⁴ M⁻¹ s⁻¹ for recombinant human cathepsin B [1]. These kinetic parameters indicate efficient enzymatic turnover at low substrate concentrations, enabling sensitive detection of CTB activity. For context, the classic commercial substrate Z-Arg-Arg-AMC exhibits a reported Km of approximately 150 μM under similar assay conditions [2], indicating that CTB probe-1 has roughly 10-fold higher apparent binding affinity for cathepsin B.

Enzyme kinetics Cathepsin B substrate specificity Fluorogenic assay development

Selectivity Profile: CTB probe-1 Demonstrates Enhanced Discrimination Against Cathepsin L Compared to Generic Substrates

CTB probe-1 exhibits a selectivity ratio of approximately 12:1 for cathepsin B over cathepsin L based on initial hydrolysis rates under identical assay conditions (pH 5.0) [1]. In contrast, the generic substrate Z-Arg-Arg-AMC shows substantially lower discrimination between CTB and CTL, with selectivity ratios typically in the range of 2:1 to 3:1 in comparable studies [2]. Achieving selectivity for cathepsin B over other cysteine cathepsins is a recognized challenge due to overlapping substrate preferences and binding site homology [3]; the Cbz-Lys-Lys-PABA recognition element provides enhanced specificity.

Protease selectivity Cysteine cathepsin profiling Imaging probe specificity

Live-Cell Lysosomal Colocalization: Morpholine Moiety Enables Quantitative Spatial Resolution Not Achievable with Generic Substrates

CTB probe-1 incorporates a morpholine group that actively targets the probe to acidic lysosomes, enabling direct visualization and quantification of lysosome-specific cathepsin B activity in living cancer cells [1]. Colocalization studies with LysoTracker Red demonstrated a Pearson correlation coefficient of 0.82 ± 0.05, confirming predominant lysosomal localization of the activated fluorescent signal [2]. In contrast, generic CTB substrates such as Z-Arg-Arg-AMC and FDG lack any lysosome-targeting moiety and distribute diffusely throughout the cytoplasm, providing no spatial information on lysosomal enzyme activity and requiring cell lysis for quantitative measurement.

Lysosomal targeting Subcellular imaging Cancer cell biology

CTB probe-1 Validated Research and Procurement Application Scenarios


Live-Cell Fluorescence Imaging of Lysosomal Cathepsin B in Cancer Research

CTB probe-1 is validated for real-time fluorescence imaging of lysosomal cathepsin B activity in living cancer cells including HeLa (cervical cancer) and MCF-7 (breast cancer) lines [1]. The 73-fold fluorescence turn-on under acidic lysosomal conditions enables high-contrast visualization of CTB-positive lysosomes, while the morpholine targeting moiety ensures subcellular spatial resolution (Pearson correlation 0.82 with LysoTracker Red) that generic CTB substrates cannot provide [2]. This application is directly relevant to oncology researchers investigating the role of lysosomal CTB in tumor invasion, metastasis, and autophagy regulation.

High-Throughput Screening for Cathepsin B Modulators with Reduced Reagent Consumption

The favorable kinetic profile of CTB probe-1 (Km = 15.2 μM) enables sensitive CTB activity detection at approximately 10-fold lower substrate concentrations compared to Z-Arg-Arg-AMC (Km ≈ 150 μM) [1][2]. This lower Km translates to reduced reagent consumption in multi-well plate assays, offering significant cost savings in high-throughput screening campaigns for cathepsin B inhibitors or activators. Combined with its 12:1 selectivity for CTB over cathepsin L, the probe minimizes false-positive hits arising from off-target cathepsin L inhibition, improving screening hit quality [3].

Quantitative Assessment of Lysosomal Cathepsin B Activity in Disease Models

CTB probe-1 enables quantitative, lysosome-specific measurement of cathepsin B activity without requiring cell lysis or fixation [1]. This capability is particularly valuable for studying diseases where lysosomal CTB activity is dysregulated, including aggressive cancers, neurodegenerative disorders with lysosomal dysfunction, and lysosomal storage diseases. The probe's ability to report specifically on the lysosomal CTB subpopulation, rather than total cellular CTB, provides mechanistic insight into compartment-specific protease function that generic substrates cannot deliver [2].

Procurement Selection for Cathepsin B Assays Requiring High Selectivity Over Cathepsin L

For laboratories conducting cathepsin B activity measurements in complex biological matrices (e.g., tumor tissue homogenates, cell lysates co-expressing multiple cysteine cathepsins), CTB probe-1 offers a documented 12:1 selectivity ratio for CTB over cathepsin L, representing a 4- to 6-fold improvement over Z-Arg-Arg-AMC [1][2]. This enhanced selectivity reduces signal cross-contamination from cathepsin L, which is frequently co-expressed with CTB in biological samples, thereby improving assay accuracy and data reproducibility. Procurement of CTB probe-1 is indicated when experimental design demands cathepsin B-specific readouts with minimal interference from related cysteine proteases [3].

Technical Documentation Hub

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